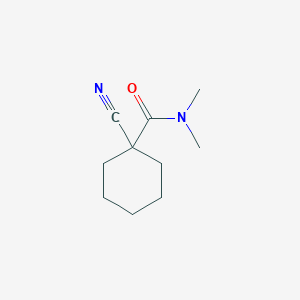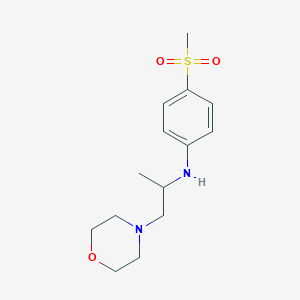
2-chloro-N-(4-methoxy-3-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(4-methoxy-3-methylphenyl)acetamide, also known as CMMA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CMMA belongs to the class of amides and is widely used in the pharmaceutical industry as a starting material for the synthesis of various drugs. The purpose of
Mechanism of Action
The exact mechanism of action of 2-chloro-N-(4-methoxy-3-methylphenyl)acetamide is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of various enzymes and receptors in the body. 2-chloro-N-(4-methoxy-3-methylphenyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory mediators. 2-chloro-N-(4-methoxy-3-methylphenyl)acetamide also activates the adenosine A1 receptor, which is involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects
2-chloro-N-(4-methoxy-3-methylphenyl)acetamide has been shown to produce a range of biochemical and physiological effects in the body. It has been reported to reduce inflammation and pain in animal models of arthritis and neuropathic pain. 2-chloro-N-(4-methoxy-3-methylphenyl)acetamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. Additionally, 2-chloro-N-(4-methoxy-3-methylphenyl)acetamide has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
2-chloro-N-(4-methoxy-3-methylphenyl)acetamide has several advantages for use in lab experiments. It is readily available and can be synthesized in high yield and purity. Additionally, 2-chloro-N-(4-methoxy-3-methylphenyl)acetamide has been extensively studied, and its pharmacological properties are well characterized. However, 2-chloro-N-(4-methoxy-3-methylphenyl)acetamide has some limitations for use in lab experiments. It is relatively unstable and can degrade over time, leading to a decrease in potency. Additionally, 2-chloro-N-(4-methoxy-3-methylphenyl)acetamide has a relatively short half-life in the body, which may limit its therapeutic potential.
Future Directions
There are several future directions for research on 2-chloro-N-(4-methoxy-3-methylphenyl)acetamide. One potential area of investigation is the development of novel 2-chloro-N-(4-methoxy-3-methylphenyl)acetamide derivatives with improved pharmacological properties. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-chloro-N-(4-methoxy-3-methylphenyl)acetamide and to identify its molecular targets in the body. Finally, clinical trials are needed to evaluate the safety and efficacy of 2-chloro-N-(4-methoxy-3-methylphenyl)acetamide in humans for the treatment of various diseases.
Synthesis Methods
The synthesis of 2-chloro-N-(4-methoxy-3-methylphenyl)acetamide involves the reaction of 4-methoxy-3-methylphenylacetic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with methylamine. The final product is obtained by the addition of hydrochloric acid to the reaction mixture. The yield of 2-chloro-N-(4-methoxy-3-methylphenyl)acetamide is typically high, and the purity can be improved by recrystallization.
Scientific Research Applications
2-chloro-N-(4-methoxy-3-methylphenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, 2-chloro-N-(4-methoxy-3-methylphenyl)acetamide has been shown to possess anticancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. 2-chloro-N-(4-methoxy-3-methylphenyl)acetamide has also been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
2-chloro-N-(4-methoxy-3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-7-5-8(12-10(13)6-11)3-4-9(7)14-2/h3-5H,6H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZHGWLCFFRTABH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CCl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(4-methoxy-3-methylphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(1-Amino-2-methyl-1-oxopropan-2-yl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B7588114.png)
![2-[1-(5-Methylthiophen-2-yl)ethylamino]pyridine-4-carbonitrile](/img/structure/B7588122.png)



![6-[1-(4-Fluorophenyl)ethylamino]pyridine-3-carboxylic acid](/img/structure/B7588157.png)

![1-[2-(Hydroxymethyl)pyrrolidin-1-yl]-2-methylpropan-2-ol](/img/structure/B7588176.png)

![2-(4-Fluorophenoxy)-1-[2-(hydroxymethyl)pyrrolidin-1-yl]ethanone](/img/structure/B7588186.png)
![(3,5-Dimethoxyphenyl)-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7588190.png)
![5-Chloro-6-[(2-fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid](/img/structure/B7588200.png)
![1-[(2-Methyl-1,3-thiazol-5-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7588205.png)
![1-[3-(4-Fluorophenyl)sulfonylpropyl]pyrrolidine](/img/structure/B7588211.png)